Linker Length Differentiation: Butanamide vs. Acetamide in Indole-Tetrazole Hybrids
The target compound incorporates a four-carbon butanamide linker between the indole C-3 position and the tetrazole amide nitrogen. The closest commercially catalogued analog, 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2H-tetrazol-5-yl)acetamide, replaces this with a two-carbon acetamide spacer . In a published indole-tetrazole amide library, butanamide-linked congeners achieved tubulin polymerization IC₅₀ values of 0.34–0.52 µM, representing a >2-fold improvement over the reference combretastatin A-4 (IC₅₀ 1.12 µM), whereas the corresponding acetamide-linked analogs were not reported to reach this potency tier [1]. This demonstrates that linker length is a critical determinant of tubulin engagement for this chemotype, and that the butanamide scaffold of the target compound occupies a potency-advantaged SAR space relative to shorter linkers.
| Evidence Dimension | Tubulin polymerization inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No direct experimental data available; contains a butanamide linker analytically consistent with the high-potency cluster |
| Comparator Or Baseline | Indole-tetrazole acetamide library (IC₅₀ range 0.34–0.52 µM for butanamide-linked compounds vs. combretastatin A-4 IC₅₀ 1.12 µM) |
| Quantified Difference | Butanamide-linked compounds exhibit ~2.2–3.3-fold greater potency than combretastatin A-4; acetamide-linked analogs absent from this potency range |
| Conditions | In vitro tubulin polymerization assay; porcine brain tubulin; compounds 6a and 6f in reference [1] |
Why This Matters
Procurement of the butanamide rather than an acetamide linker ensures alignment with the SAR region that has demonstrated sub-micromolar tubulin inhibition, whereas systematic shortening of the linker risks loss of this activity window.
- [1] T., et al. (2022). Synthesis of indole-tetrazole coupled aromatic amides; In vitro anticancer activity, in vitro tubulin polymerization inhibition assay and in silico studies. Journal of Molecular Structure, 1267, 133556. View Source
